molecular formula C4H4Na2O5 B7821982 Sodium malate CAS No. 63474-37-3

Sodium malate

Cat. No.: B7821982
CAS No.: 63474-37-3
M. Wt: 178.05 g/mol
InChI Key: WPUMTJGUQUYPIV-UHFFFAOYSA-L
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Description

Sodium malate is the disodium salt of malic acid with the chemical formula Na₂C₄H₄O₅ and is identified as a white, odorless, crystalline powder that is freely soluble in water . As a sodium salt of a key organic acid, it serves as a critical agent in biochemical and industrial research, primarily functioning as an effective buffering agent and acidity regulator to maintain and adjust pH levels in experimental formulations . Its research value is significant in food science for studying flavor enhancement and shelf-life stabilization in model food systems , in pharmaceutical development as a compatible excipient with buffering capacity for novel dosage forms , and in cosmetic science for investigating pH adjustment and skin conditioning in personal care formulations . The mechanism of action for its buffering and chelating properties stems from its molecular structure, which allows it to interact with and stabilize other compounds, making it a valuable subject for studying nutrient uptake in agricultural research and metal ion sequestration in industrial processes . The Europe this compound market, supported by robust R&D, is projected to grow, underscoring its continued relevance in scientific innovation . This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

disodium;2-hydroxybutanedioate
Source PubChem
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InChI

InChI=1S/C4H6O5.2Na/c5-2(4(8)9)1-3(6)7;;/h2,5H,1H2,(H,6,7)(H,8,9);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPUMTJGUQUYPIV-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)[O-])O)C(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4Na2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6915-15-7 (Parent)
Record name Sodium malate
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DSSTOX Substance ID

DTXSID7046831
Record name Disodium 2-hydroxybutanedioate
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Molecular Weight

178.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

White crystalline powder or lumps
Record name SODIUM MALATE
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance

Solubility

Freely soluble in water
Record name SODIUM MALATE
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CAS No.

676-46-0, 22798-10-3
Record name Sodium malate
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Record name Disodium 2-hydroxybutanedioate
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Record name Disodium malate
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Record name disodium malate
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Record name SODIUM MALATE
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Biosynthesis and Metabolic Pathways of Malate and Sodium Malate

Central Role of Malate (B86768) in Energy Metabolism

Malate is a crucial component of cellular energy metabolism, participating in pathways that generate ATP and maintain cellular redox homeostasis. promegaconnections.com Its involvement extends beyond the core energy-producing cycles, contributing to the synthesis of essential biomolecules and acting as an anaplerotic substrate to replenish metabolic intermediates. promegaconnections.com

Tricarboxylic Acid (TCA) Cycle (Krebs Cycle)

The Tricarboxylic Acid (TCA) cycle, also known as the citric acid cycle or Krebs cycle, is the central mitochondrial pathway for aerobic energy production in cells. promegaconnections.comkhanacademy.org Malate is a direct intermediate in this cycle. promegaconnections.comkhanacademy.org In the final step of the TCA cycle, malate is oxidized to regenerate oxaloacetate, a reaction essential for the continuous function of the cycle. khanacademy.org This reaction is catalyzed by the enzyme malate dehydrogenase. khanacademy.orgwikipedia.org

Malate dehydrogenase (MDH, EC 1.1.1.37) is a ubiquitous enzyme found in all kingdoms of life, playing vital roles in different cellular compartments, including the cytoplasm and mitochondria. nih.govnih.govportlandpress.com MDH catalyzes the reversible interconversion of L-malate and oxaloacetate, coupled with the reduction of NAD⁺ to NADH + H⁺ or the oxidation of NADH to NAD⁺. wikipedia.orgnih.govportlandpress.com In eukaryotes, distinct isoforms of MDH exist in the cytosol (MDH1) and mitochondria (MDH2), each contributing to specific metabolic functions. wikipedia.orgnih.gov Mitochondrial MDH is a key enzyme in the TCA cycle, while cytosolic MDH is involved in processes like the malate-aspartate shuttle, which transports reducing equivalents into the mitochondria for ATP production. promegaconnections.comwikipedia.orgnih.govnih.gov

The reaction catalyzed by MDH is the reversible oxidation of L-malate to oxaloacetate. wikipedia.orgnih.govnzytech.com This reaction can be represented as:

L-Malate + NAD⁺ ⇌ Oxaloacetate + NADH + H⁺ nih.gov

While this reaction is part of the oxidative TCA cycle where malate is converted to oxaloacetate, the reaction that forms oxaloacetate is considered unfavorable under standard thermodynamic conditions. nih.gov However, within the cellular context, the continuous consumption of oxaloacetate in the first step of the TCA cycle drives the reaction forward. wikipedia.org The reversibility of the reaction is also important in other pathways, such as gluconeogenesis and the malate-aspartate shuttle, where oxaloacetate is converted to malate. wikipedia.orgnzytech.com

Malate dehydrogenase enzymes primarily utilize NAD⁺ as a cofactor for the oxidation of malate and NADH for the reduction of oxaloacetate. wikipedia.orgnih.govnih.gov These are referred to as NAD⁺-dependent MDHs (EC 1.1.1.37). nih.govgeneticsmr.org However, some malate dehydrogenases can utilize NADP⁺/NADPH as cofactors, categorized as NADP⁺-dependent MDHs (EC 1.1.1.82). nih.govgeneticsmr.orgportlandpress.com While most bacterial MDHs strongly prefer NADH, some can exhibit affinity for NADPH. nih.gov Archaeal MDHs can be NAD-dependent, NADP-dependent, or have equal affinity for both cofactors. nih.gov In plants, NADP-dependent MDH is found in chloroplasts and plays a role in photosynthesis. portlandpress.com The specificity for NAD(H) over NADP(H) is often determined by specific amino acid residues in the enzyme's structure, particularly in the Rossmann fold, which interact differently with the 2'-phosphate group present in NADP(H). nih.govgeneticsmr.orgportlandpress.com

MDH activity can be influenced by the concentrations of its substrates and products, exhibiting both substrate inhibition and activation effects. Substrate inhibition by excess oxaloacetate and NADH has been observed for MDH from various sources. nih.govresearchgate.net High concentrations of malate can also inhibit the reduction of oxaloacetate in some cases. nih.gov

Conversely, substrate activation by L-malate has been reported for certain MDH enzymes, such as those from P. stutzeri and pig heart cytosolic MDH. nih.govnih.govportlandpress.com For pig heart cytosolic MDH, substrate activation by L-malate is observed at concentrations between 0.15 and 0.5 mM, while non-activating behavior occurs at lower concentrations (0.02 to 0.15 mM). nih.gov This activation at higher malate concentrations may involve allosteric binding of malate to a site outside the active site, leading to a conformational change that enhances enzymatic activity. researchgate.netnih.govportlandpress.com However, at very high concentrations (e.g., >10 mM for pig heart cytosolic MDH), malate can cause substrate inhibition. researchgate.netportlandpress.com

Data on kinetic parameters like Michaelis constant (Km) and turnover number (kcat) for MDH vary depending on the organism, isozyme, and experimental conditions (pH, temperature, buffer composition). nih.govportlandpress.comalliedacademies.org For instance, reported Km values for L-malate and NAD⁺ for nonactivated pig heart supernatant MDH at pH 8.0 and 25°C were 0.036 mM and 0.14 mM, respectively, with a turnover number of 0.46 x 10⁴ min⁻¹. nih.gov Under activating conditions (higher L-malate), these values changed to 0.2 mM for L-malate, 0.047 mM for NAD⁺, and a turnover number of 1.1 x 10⁴ min⁻¹. nih.gov Studies on C. elegans MDH isoforms showed Km values for oxaloacetate of 54 µM (MDH-1) and 52 µM (MDH-2), and for NADH of 61 µM (MDH-1) and 107 µM (MDH-2) at pH 7.5 and 24°C. biorxiv.org

Here is a sample table illustrating kinetic parameters for MDH from different sources and conditions, based on the search results:

Enzyme SourceIsoformSubstrateKm (mM)Vmax (relative or specific activity)Conditions (pH, Temp)Reference
Pig HeartSupernatantL-Malate0.0360.46 x 10⁴ min⁻¹ (Turnover number)8.0, 25°C nih.gov
Pig HeartSupernatantNAD⁺0.14-8.0, 25°C nih.gov
Pig HeartSupernatantL-Malate0.21.1 x 10⁴ min⁻¹ (Turnover number)8.0, 25°C (Activated) nih.gov
Pig HeartSupernatantNAD⁺0.047-8.0, 25°C (Activated) nih.gov
C. elegansMDH-1Oxaloacetate0.054-7.5, 24°C biorxiv.org
C. elegansMDH-1NADH0.061-7.5, 24°C biorxiv.org
C. elegansMDH-2Oxaloacetate0.052-7.5, 24°C biorxiv.org
C. elegansMDH-2NADH0.107-7.5, 24°C biorxiv.org
Human Breast TissueNormalMalate3.13 ± 0.475 ± 2.7 U/gOptimal conditions alliedacademies.org
Human Breast TissueCancerousMalate1.6 ± 0.278 ± 2.13 mU/gOptimal conditions alliedacademies.org
Human Breast TissueNormalNAD⁺0.43 ± 0.06102 ± 4.4 mU/gOptimal conditions alliedacademies.org
Human Breast TissueCancerousNAD⁺0.93 ± 0.17110 ± 3.32 mU/gOptimal conditions alliedacademies.org

Malic enzymes (ME) are another class of enzymes that metabolize malate. Unlike MDH, which is primarily involved in the reversible conversion of malate and oxaloacetate in the TCA cycle and related shuttles, malic enzymes catalyze the oxidative decarboxylation of malate to pyruvate (B1213749), producing NADPH or NADH and CO₂. promegaconnections.comresearchgate.net Malic enzymes are classified based on their cofactor specificity: NADP⁺-dependent ME (EC 1.1.1.40) and NAD⁺-dependent ME (EC 1.1.1.39). researchgate.net

In the context of energy metabolism, malic enzymes can play various roles depending on the organism and cellular compartment. For example, cytosolic NADP-dependent ME can convert malate to pyruvate, generating NADPH, which is essential for reductive biosynthesis and combating oxidative stress. promegaconnections.comresearchgate.net Mitochondrial NAD-dependent ME can also convert malate to pyruvate, contributing to the pyruvate pool that can enter the TCA cycle. researchgate.net

Kinetic studies on malic enzymes reveal distinct characteristics. For instance, human cytosolic NADP-dependent ME exhibits a much higher apparent affinity for NADP⁺ than NAD⁺, with reported Km values of 0.0035 mM for NADP⁺ and 18.57 mM for NAD⁺. plos.org The catalytic efficiency (kcat/Km) is also significantly higher with NADP⁺. plos.org This strong cofactor specificity is influenced by specific amino acid residues. plos.org NAD-dependent malic enzyme from cauliflower florets follows a sequential mechanism, with random binding of NAD⁺ and malate. nih.gov

Here is a sample table illustrating kinetic parameters for Malic Enzyme from different sources, based on the search results:

Enzyme SourceIsoformSubstrateKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)ConditionsReference
HumanCytosolic NADP-MENADP⁺0.00351263.6 x 10⁷pH 7.4, 30°C plos.org
HumanCytosolic NADP-MENAD⁺18.57512.8 x 10³pH 7.4, 30°C plos.org
Malic Enzyme (ME) Activity and Kinetics
Malate Oxidation to Pyruvate

Malate can be oxidatively decarboxylated to pyruvate, a reaction catalyzed by malic enzyme (ME) wikipedia.orgoroboros.atcolumbia.edu. This reaction involves the conversion of L-malate to pyruvate and CO2, with the concomitant reduction of a dinucleotide cofactor, either NAD+ or NADP+ wikipedia.orgoroboros.atcolumbia.edu. Divalent cations, such as Mg2+ or Mn2+, are required for this catalytic activity oroboros.atcolumbia.edu.

There are different forms of malic enzyme, including NAD+-dependent, NADP+-dependent, and NAD(P)+-dependent enzymes with dual specificity oroboros.at. In some metabolic contexts, this conversion of malate to pyruvate by NADP-dependent malic enzyme (NADP-ME) is a source of NADPH wikipedia.org. This process is particularly important in pathways like the pyruvate-malate cycle, where malate is transported from the mitochondria to the cytosol and converted to pyruvate by cytosolic NADP-ME, generating NADPH researchgate.netnih.gov.

Table 1: Malate Oxidation to Pyruvate by Malic Enzyme

SubstrateEnzymeCofactorProducts
L-MalateMalic EnzymeNAD(P)+Pyruvate, CO2, NAD(P)H
NADPH Generation in Cyanobacteria

In cyanobacteria, malic enzyme plays a significant role in generating NADPH, particularly through what is sometimes referred to as the ME-dependent TCA cycle asm.orgnih.gov. While malate dehydrogenase (MDH) typically catalyzes the oxidation of malate to oxaloacetate in the standard TCA cycle, cyanobacterial MDH often exhibits lower activity and primarily uses NAD+ as a cofactor asm.orgnih.govfrontiersin.org. In contrast, cyanobacterial malic enzyme (SyME in Synechocystis sp. PCC 6803) shows high activity with NADP+ as a coenzyme and is considered the main enzyme oxidizing malate originating from the TCA cycle in these organisms asm.orgnih.gov. This ME-dependent pathway generates NADPH, which is consistent with NADPH serving as an electron carrier in the cyanobacterial respiratory chain asm.orgnih.gov. This NADPH production is crucial for various cellular processes, including biosynthesis biorxiv.orgfrontiersin.org. Studies with Synechocystis mutants lacking SyME have shown malate accumulation, further indicating the enzyme's importance in malate metabolism and NADPH generation asm.orgnih.gov.

Glyoxylate (B1226380) Cycle/Shunt

The glyoxylate cycle, also known as the glyoxylate shunt, is an anabolic pathway found in plants, bacteria, protists, and fungi, which serves as a variation of the TCA cycle wikipedia.orginflibnet.ac.infrontiersin.orglibretexts.orgpnas.org. This pathway allows organisms to utilize two-carbon compounds, such as acetate, for the synthesis of carbohydrates and other macromolecules by bypassing the decarboxylation steps of the TCA cycle wikipedia.orginflibnet.ac.infrontiersin.orglibretexts.orgpnas.org. The cycle centers on the conversion of acetyl-CoA to succinate (B1194679) and malate wikipedia.orgfrontiersin.org.

The glyoxylate cycle shares some enzymes with the TCA cycle but is distinguished by the presence of two key enzymes: isocitrate lyase (ICL) and malate synthase (MS) wikipedia.orginflibnet.ac.infrontiersin.orgpnas.org.

Isocitrate Lyase (Icl)

Isocitrate lyase (ICL) is the first dedicated enzyme of the glyoxylate cycle inflibnet.ac.infrontiersin.orgwikipedia.orgpnas.organnualreviews.orgnih.gov. It catalyzes the cleavage of isocitrate into succinate and glyoxylate inflibnet.ac.infrontiersin.orglibretexts.orgwikipedia.orgpnas.organnualreviews.orgnih.govuniprot.orguniprot.org. This reaction bypasses the two oxidative decarboxylation steps of the TCA cycle that release CO2, thereby conserving carbon atoms frontiersin.orglibretexts.orgwikipedia.organnualreviews.org. ICL is a tetrameric enzyme in organisms like E. coli wikipedia.organnualreviews.org. The catalytic activity involves residues such as Lys-193, Cys-195, His-197, and His-356 in the active site of E. coli ICL inflibnet.ac.in. ICL activity is regulated, for instance, by phosphorylation in some organisms uniprot.orguniprot.org.

Table 2: Isocitrate Lyase Reaction

SubstrateEnzymeProducts
IsocitrateIsocitrate LyaseSuccinate, Glyoxylate
Malate Synthase (Ms)

Malate synthase (MS) is the second unique enzyme of the glyoxylate cycle inflibnet.ac.infrontiersin.orgpnas.orgpnas.organnualreviews.orgnih.govwikipedia.orgoup.com. It catalyzes the condensation of glyoxylate with acetyl-CoA to form malate and coenzyme A (CoA) frontiersin.orgpnas.organnualreviews.orgnih.govwikipedia.orgnih.govebi.ac.uk. This reaction effectively incorporates a two-carbon unit (from acetyl-CoA) with the two-carbon glyoxylate to form a four-carbon molecule (malate) libretexts.orgwikipedia.org. Together with ICL, malate synthase allows for the net synthesis of four-carbon dicarboxylic acids from acetyl-CoA, which can then be used for gluconeogenesis and the synthesis of other biomolecules libretexts.orgwikipedia.orgwikipedia.org. The structure and kinetics of malate synthase have been studied in various organisms, including Mycobacterium tuberculosis wikipedia.orgnih.gov.

Table 3: Malate Synthase Reaction

SubstratesEnzymeProducts
Glyoxylate, Acetyl-CoA, H2OMalate SynthaseMalate, CoA

Reductive TCA (rTCA) Pathway

The reductive TCA cycle (rTCA), also known as the reverse Krebs cycle, is a carbon fixation pathway utilized by some bacteria and archaea libretexts.orgresearchgate.net. Unlike the oxidative TCA cycle that oxidizes acetyl-CoA to CO2, the rTCA cycle operates in reverse, fixing CO2 to generate acetyl-CoA libretexts.orgresearchgate.net. Malate plays a role in this pathway as an intermediate libretexts.orgresearchgate.net. In the rTCA cycle, oxaloacetate is converted to malate, utilizing NADH or NADPH libretexts.org. Malate is then further transformed through a series of reductive steps to ultimately regenerate acetyl-CoA libretexts.org. Enzymes unique to the rTCA cycle, such as ATP citrate (B86180) lyase, 2-oxoglutarate:ferredoxin oxidoreductase, and pyruvate:ferredoxin oxidoreductase, are involved in catalyzing the reductive carboxylation reactions libretexts.org.

Phosphoenolpyruvate (PEP) Conversion to Oxaloacetate

Phosphoenolpyruvate (PEP) can be converted to oxaloacetate through the action of the anaplerotic enzyme PEP carboxylase (PEPC) researchgate.netfrontiersin.orginflibnet.ac.infrontiersin.org. This reaction is crucial for replenishing intermediates of the TCA cycle inflibnet.ac.infrontiersin.org. While this reaction directly produces oxaloacetate, oxaloacetate is readily interconverted with malate by malate dehydrogenase frontiersin.orginflibnet.ac.inresearchgate.netoroboros.at. Therefore, PEP conversion to oxaloacetate is indirectly linked to malate formation and plays a role in maintaining the pool of four-carbon dicarboxylic acids, including malate, that can enter the TCA cycle or be utilized in other pathways researchgate.netwikipedia.org. In some contexts, this pathway, followed by the conversion of malate to pyruvate by malic enzyme, contributes to pyruvate generation frontiersin.orgnih.gov.

Direct Pyruvate Conversion to Malate

Direct conversion of pyruvate to malate can occur through pathways involving malic enzyme. In some metabolic engineering strategies, a synthetic pathway for the direct conversion of glucose to malate has been constructed. This approach utilizes a malic enzyme, such as one derived from Thermococcus kodakarensis (TkME), which catalyzes the reversible carboxylation of pyruvate nih.gov. This reaction can be coupled with a non-ATP-forming Embden-Meyerhof pathway to balance redox cofactors and favor malate production nih.gov. Increasing bicarbonate concentration can redirect the specificity of TkME towards malate production over lactate (B86563) formation nih.gov.

Microbial Biosynthesis of L-Malate

Microorganisms can synthesize L-malate through several metabolic routes, including pathways related to the TCA cycle, the glyoxylate cycle, and the reductive TCA (rTCA) cycle sciepublish.comresearchgate.net. The rTCA pathway is particularly favored for microbial L-malate biosynthesis due to its high theoretical yield sciepublish.com. In this pathway, pyruvate is carboxylated to oxaloacetate by pyruvate carboxylase (Pyc), and oxaloacetate is then reduced to malate by malate dehydrogenase (Mdh) sciepublish.commdpi.com. This pathway is located in the cytoplasm, facilitating the export of L-malate sciepublish.com.

Engineered Microorganisms (e.g., A. niger, A. oryzae, E. coli, S. cerevisiae, S. oneidensis MR-1)

Various microorganisms have been metabolically engineered to enhance L-malate production. These include filamentous fungi like Aspergillus niger and Aspergillus oryzae, as well as bacteria such as Escherichia coli and Shewanella oneidensis MR-1, and yeast like Saccharomyces cerevisiae nih.govdsmz.detandfonline.comasm.orgnih.gov.

Aspergillus niger : A. niger is a significant industrial producer of organic acids. Engineered strains have achieved high malic acid titers. For instance, an engineered A. niger strain (S575) with deletion of the oxaloacetate acetylhydrolase gene (oahA) and overexpression of endogenous rTCA pathway genes (pyc and mdh3), combined with the insertion of a malic acid transporter gene (c4t318) from A. oryzae, reached a malic acid titer of over 200 g/L in fed-batch fermentation frontiersin.org.

Aspergillus oryzae : A. oryzae has also been engineered for improved malate production. Overexpression of the endogenous transporter C4t318 resulted in a significant increase in L-malic acid productivity. Further overexpression of pyc and mdh3 in the rTCA pathway led to even higher production levels, with one strain producing 154 g/L malic acid frontiersin.org.

Escherichia coli : Wild-type E. coli produces L-malate as a minor byproduct nih.gov. However, metabolic engineering has significantly improved its production capabilities. Strategies include deleting byproduct synthesis genes and overexpressing pathway enzymes nih.gov. Engineered E. coli strains have achieved malate titers of up to 34 g/L using a two-stage fermentation process asm.orgnih.gov.

Saccharomyces cerevisiae : S. cerevisiae is another yeast engineered for L-malate production. Metabolic engineering efforts have focused on enhancing pyruvate carboxylation, oxaloacetate reduction, and malate export asm.org.

Shewanella oneidensis MR-1 : While not detailed in the provided snippets, S. oneidensis MR-1 is mentioned in the context of microbial L-malate biosynthesis.

Metabolic Engineering Strategies

Metabolic engineering strategies for enhancing L-malate production in microorganisms primarily involve modifying metabolic pathways to increase carbon flux towards malate synthesis and minimize byproduct formation wikipedia.orgnih.govdsmz.de.

Gene Deletion for Byproduct Elimination

Deleting genes responsible for the synthesis of competing byproducts is a common strategy to redirect metabolic flux towards L-malate. In E. coli, for example, deleting genes like ldhA (lactate dehydrogenase), ackA (acetate kinase), adhE (alcohol dehydrogenase), and pflB (pyruvate formate-lyase) has been employed to reduce byproduct formation nih.gov. Deletion of fumarase genes (fumABC) and malic enzyme genes (sfcA and maeB) in E. coli has also been shown to increase malate production by preventing its conversion to pyruvate and reducing succinate accumulation frontiersin.orgasm.orgnih.gov. Similarly, deleting the oxaloacetate acetylhydrolase gene (oahA) in A. niger can prevent the hydrolysis of oxaloacetate, a precursor to malate, into oxalic acid and acetic acid mdpi.comfrontiersin.org.

Overexpression of Pathway Enzymes

Overexpressing key enzymes in the L-malate biosynthetic pathway is crucial for increasing metabolic flux towards the desired product. Enzymes like pyruvate carboxylase (Pyc) and malate dehydrogenase (Mdh) are primary targets for overexpression in the rTCA pathway sciepublish.commdpi.com. Overexpression of these enzymes has been shown to significantly improve malate titers in various organisms, including A. oryzae and Trichoderma reesei frontiersin.orgacs.org. Additionally, overexpression of malate transporters is essential to facilitate the efficient export of synthesized malate from the cell mdpi.comfrontiersin.orgacs.org.

Redox Cofactor Balancing (e.g., NADPH/NADH supply)

Maintaining an optimal balance of redox cofactors, particularly NADH and NADPH, is critical for efficient L-malate production. The reduction of oxaloacetate to malate by malate dehydrogenase requires NADH tandfonline.combiorxiv.org. Strategies to ensure an adequate supply of NADH include overexpressing enzymes that regenerate NADH, such as formate (B1220265) dehydrogenase (Fdh) biorxiv.org. In some cases, manipulating the NADPH pool can also influence NADH availability through transhydrogenases that catalyze the conversion between NADPH and NADH tandfonline.com. Deletion of NADH-consuming pathways can also increase the intracellular NADH/NAD+ ratio, thereby enhancing malate production tandfonline.com. Fine-tuning the expression of enzymes involved in cofactor metabolism, such as NAD+ kinase, can further optimize cofactor homeostasis for improved malate titers tandfonline.com.

Here is a table summarizing some research findings on L-malate production by engineered microorganisms:

MicroorganismGenetic ModificationsCarbon SourceTiter (g/L)Yield (g/g or mol/mol)Productivity (g/L/h)Source
A. niger S575∆oahA, overexpression of pyc, mdh3, and A. oryzaec4t318Glucose201.241.27 mol/mol0.93 frontiersin.org
A. oryzaeOverexpression of C4t318, pyc, and mdh3Glucose1541.38 mol/mol0.94 frontiersin.org
E. coli XZ658Deletion of ldhA, ackA, adhE, pflB, fumABC, maeB, sfcA, frdBC, mgsA, poxB, overexpression of metabolic pathway genesGlucose341.42 mol/mol0.47 asm.orgnih.gov
Ustilago trichophoraOverexpression of mdh1, mdh2, ssu1, ssu2Glycerol1340.42 g/g0.56 nih.gov
A. nidulans ZQ07Overexpression of pyc, mdhC, dctA, deletion of oahA, cexAGlucose30.7-- mdpi.com
Trichoderma reeseiOverexpression of A. oryzaemae1 (C4-dicarboxylate transporter) and pycGlucose105-- acs.org
ATP Supply Enhancement

While the direct role of ATP supply enhancement specifically for sodium malate production is not explicitly detailed in the search results, the biosynthesis of L-malate, from which this compound is derived, is linked to cellular energy metabolism. In some metabolic routes, such as the reductive branch of the TCA cycle, the biosynthesis of L-malic acid is described as ATP neutral frontiersin.org. However, maintaining cellular activity and driving fermentation processes generally requires an adequate supply of ATP. In the context of malolactic fermentation, the conversion of malate to lactate can contribute to the maintenance of ATP pools during starvation and provide protection from acid killing nih.gov. The resulting pH gradient from this conversion can drive a malate/lactate antiporter coupled to ATP synthesis nih.gov.

pH Regulation in Fermentation Broth

Maintaining an appropriate pH is crucial for effective L-malate production during microbial fermentation sciepublish.com. Generally, a near-neutral pH, typically between 6.0 and 6.5, is considered optimal for the production of L-malate by bacteria, yeasts, and fungi sciepublish.com. The overproduction of acidic products, such as malic acid, can lead to a significant decrease in the medium pH, severely inhibiting microbial metabolic activity and product formation sciepublish.com.

Neutralizing agents are commonly added to the fermentation broth to counteract the decrease in pH caused by malic acid production sciepublish.com. Calcium carbonate (CaCO₃) is frequently used for this purpose due to its abundance and low cost sciepublish.comup.ac.za. CaCO₃ not only helps maintain the fermentation broth at an appropriate pH but can also supply CO₂, which is required for L-malate production in certain pathways, such as the reductive TCA branch sciepublish.comup.ac.za. Studies have shown that using a CaCO₃-buffered system can significantly enhance L-malate titer compared to other buffering systems sciepublish.com. For instance, enhanced L-malate titers and productivity were achieved in Ustilago trichophora TZ1 using a CaCO₃ buffer system sciepublish.com.

However, it is noted that the dissolution of CaCO₃ is a kinetically controlled equilibrium reaction, which can lead to variations in pH throughout the fermentation up.ac.za. Despite this, the presence of sufficient CaCO₃ can help maintain the pH above a certain threshold, reducing the energy required by the organism to maintain homeostasis up.ac.za.

Malate Transport and Accumulation in Biological Systems

Malate transport and accumulation are crucial processes in biological systems, particularly in plants, where malate is stored in the large central vacuole researchgate.netannualreviews.orgpnas.org. This compartmentalization allows plants to accumulate high concentrations of malate while maintaining a stable cytosolic concentration pnas.org. The transport of malate across the vacuolar membrane (tonoplast) is a tightly regulated process involving various transporters and channels researchgate.netresearchgate.netoup.com.

In plant cells, malate is present in various compartments, including the cytosol, chloroplasts, mitochondria, peroxisomes, glyoxysomes, and the vacuole researchgate.net. Its transport between these organelles is essential for its diverse metabolic roles nih.gov. For example, malate is transported from chloroplasts to mitochondria, triggering processes like the production of reactive oxygen species (ROS) and programmed cell death (PCD) in Arabidopsis thaliana nih.gov.

In microorganisms like Escherichia coli, malate export is mediated by various transporters, some of which exhibit promiscuity for different short-chain organic acids like succinate, tartrate, and citrate nih.gov.

Tonoplast Malate Transporters

The tonoplast, the membrane surrounding the plant vacuole, contains specific transporters and channels responsible for the movement of malate into and out of the vacuole researchgate.netoup.com. These transporters are key regulators of malate accumulation and thus influence fruit acidity maxapress.comoup.com.

Several types of tonoplast malate transporters have been identified. The tonoplast dicarboxylate transporter (tDT), a plant homolog to the human sodium/dicarboxylate cotransporter, was identified in Arabidopsis and is involved in vacuolar malate transport pnas.orgnih.gov. While its human counterpart relies on a sodium gradient, the plant tDT's transport of malate is not sodium-dependent pnas.orgnih.gov. tdt knockout mutants show reduced leaf malate levels and impaired vacuolar malate transport activity pnas.orgnih.gov.

Aluminum-activated malate transporters (ALMTs) are another family of plant-specific anion channel proteins found on the tonoplast or plasma membrane plantae.orgoup.com. Some ALMTs function as malate transporters into the vacuole, contributing to fruit acidity oup.com. For instance, VvALMT9 mediates malate accumulation in grape berries, and Ma1 (MdALMT9) in apples is involved in vacuolar malate storage for acidity control oup.com. ALMT9 in Arabidopsis mesophyll cells functions as a malate-selective anion channel mediating malate and fumarate (B1241708) currents into the vacuole nih.gov. ALMT6 mediates Ca2+- and pH-dependent malate currents into guard cell vacuoles nih.gov.

Studies suggest that malate transport into the vacuole can occur passively through ion channels or transporters, driven by the electrical potential difference across the tonoplast established by proton pumps researchgate.netresearchgate.net.

Proton Pumps and Electrochemical Gradients

Proton pumps on the tonoplast play a central role in energizing malate transport into the vacuole by establishing a transmembrane electrochemical gradient researchgate.netannualreviews.orgoup.comoup.com. The two main types of proton pumps on the tonoplast are the V-type ATPase (V-ATPase) and the vacuolar pyrophosphatase (V-PPase) annualreviews.orgoup.com. These pumps hydrolyze ATP or pyrophosphate (PPi), respectively, to translocate protons into the vacuole, creating a proton motive force (PMF) annualreviews.orgoup.com.

The electrochemical gradient generated by these proton pumps consists of both a proton gradient (ΔpH) and an electrical potential difference across the membrane oup.comnih.govmdpi.com. This gradient provides the driving force for the accumulation of various solutes, including organic acids like malate, in the vacuole oup.comoup.com. Malate uptake into the vacuole can be driven by the electrical component of this electrochemical potential researchgate.netoup.com. In CAM plants, malic acid accumulation in the vacuole during the night is explained by the electrophoretic transport of malate2- in response to the transmembrane electrical potential difference generated by the H+-ATPase and/or H+-PPase researchgate.netresearchgate.net.

The activity of these proton pumps is crucial for maintaining vacuolar acidification and providing the energy needed for secondary active transport of solutes like malate annualreviews.orgoup.comoup.com. The coupling ratio of the V-ATPase is not fixed and can depend on factors such as cytosolic and vacuolar pH researchgate.net.

Role in Fruit Acidity and Ripening

Malate is a major organic acid contributing significantly to the acidity and flavor quality of fleshy fruits researchgate.netmaxapress.comfrontiersin.orgflinders.edu.au. The accumulation and degradation of malate during fruit development and ripening are tightly regulated processes influenced by metabolic pathways and transport mechanisms researchgate.netmaxapress.comfrontiersin.org.

In many fruits, malate accumulates during the early stages of development and can be used as a respiratory substrate during ripening researchgate.net. The content of organic acids, including malate, in the early stages of fruit development is linked to the supply of substrates for respiration frontiersin.org. As fruits ripen, sugar levels typically increase while organic acids that accumulated in young fruits decrease frontiersin.org. Malate and citrate are often the most abundant organic acids in ripe fruits frontiersin.org.

Changes in malate levels during ripening can be influenced by the balance between its synthesis and degradation flinders.edu.au. Enzymes involved in organic acid metabolism show differential expression during fruit development and ripening frontiersin.org. For example, in young tomato fruit, NAD-mtME may be responsible for a majority of malate degradation oup.com. Transcriptomic and proteomic analyses suggest that NAD-mtMDH is involved in malate degradation during grape berry ripening oup.com.

Environmental factors, such as temperature, can also affect malate levels in ripening fruit flinders.edu.au. Warmer temperatures during ripening can lead to lower malate levels and thus reduced acidity flinders.edu.au. The regulation of malate metabolism in response to developmental and environmental cues is complex and involves enzymes in pathways like glycolysis, gluconeogenesis, CO2 assimilation, respiration, and fermentation flinders.edu.au.

Genetic factors also play a significant role in controlling fruit malate content. Mutations in genes regulating malate accumulation, such as Sl-ALMT9 in tomato (corresponding to ALMT9 in Arabidopsis), can significantly impact fruit malate levels and flavor plantae.org. The expression levels and activity of tonoplast malate transporters are critical for regulating malate storage in the vacuole and thus influencing fruit acidity maxapress.comoup.com.

The accumulation of malate in the vacuole is a key factor in determining fruit acidity oup.com. Transporters like Ma1 (MdALMT9) in apples mediate malate storage in the vacuole, controlling fruit acidity oup.com. The interplay between malate synthesis, degradation, and transport into and out of the vacuole dictates the final malate concentration and, consequently, the acidity of the fruit at maturity researchgate.netmaxapress.com.

Advanced Research on Biological and Physiological Roles

Cellular Energy Production and ATP Synthesis

Sodium malate (B86768) plays a crucial role in cellular energy metabolism, particularly in the generation of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. spbu.ru Its involvement is central to the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle, which is a key component of cellular respiration. theheartoftradition.com

Within the mitochondrial matrix, malate is a direct participant in the TCA cycle. theheartoftradition.com The enzyme malate dehydrogenase catalyzes the oxidation of malate to oxaloacetate. This reaction is coupled with the reduction of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to NADH. theheartoftradition.com The NADH produced in this step is a critical electron carrier that donates its electrons to the electron transport chain, driving the process of oxidative phosphorylation and leading to the synthesis of a significant amount of ATP. spbu.ru

Furthermore, malate is a key component of the malate-aspartate shuttle. This shuttle is essential for transferring reducing equivalents (in the form of NADH) from the cytoplasm into the mitochondria. nih.gov Since the inner mitochondrial membrane is impermeable to NADH, this shuttle allows the electrons from cytoplasmic NADH, primarily generated during glycolysis, to be utilized by the mitochondrial electron transport chain for ATP production. nih.gov This process ensures that the energy stored in cytoplasmic NADH is efficiently converted into ATP. spbu.ru

Oxidative phosphorylation is the metabolic pathway in which cells use enzymes to oxidize nutrients, thereby releasing energy which is used to produce ATP. spbu.ru Malate serves as a crucial substrate for this process. When malate and glutamate (B1630785) are provided to mitochondria, they support the generation of a high NADH/NAD+ ratio through the coordinated actions of malate dehydrogenase and aspartate aminotransferase. nih.gov This high ratio is a driving force for the electron transport chain and subsequent ATP synthesis. nih.gov

Reactive oxygen species (ROS) are byproducts of mitochondrial metabolism. oup.com While essential for cell signaling at low concentrations, high levels of ROS can cause oxidative stress and cellular damage. oup.com The "malate valve" is a mechanism that helps to attenuate the production of ROS. frontiersin.org This system facilitates the export of excess reducing power from cellular compartments, such as chloroplasts in plants, thereby preventing the over-reduction of the electron transport chain and minimizing the generation of ROS. frontiersin.orgresearchgate.net By participating in such shuttle systems, malate contributes to maintaining redox homeostasis within the cell. frontiersin.org

Role in Autophagy Regulation

Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components. It plays a critical role in maintaining cellular homeostasis. Recent studies have indicated that sodium malate may have a regulatory role in this process.

Microtubule-associated protein 1A/1B-light chain 3 (LC3) is a key protein involved in the formation of autophagosomes. The conversion of LC3-I to its lipidated form, LC3-II, is a hallmark of autophagy induction. mdpi.com In vitro studies have shown that this compound can influence the expression of LC3-II in a dose-dependent manner. Current time information in Manila, PH. In experiments using human colon carcinoma (HCT116) and normal colon epithelial (NCM460) cell lines, treatment with this compound led to an increase in the levels of LC3-II, suggesting an active role for malate in the regulation of autophagy. Current time information in Manila, PH.

AMP-activated protein kinase (AMPK) is a crucial energy sensor that, when activated, can initiate the autophagy signaling cascade, often through the inhibition of the mammalian target of rapamycin (B549165) (mTOR) pathway. swolverine.com While the precise interaction between this compound and AMPK is still under investigation, one study observed that short-term exposure (12 hours) of cell lines to this compound did not result in a change in AMPK phosphorylation. Current time information in Manila, PH. This suggests that malate's influence on autophagy, at least in the short term, might occur through a pathway independent of AMPK activation. Current time information in Manila, PH. Further research is needed to elucidate the long-term effects and the exact molecular mechanisms of this compound's interaction with the AMPK signaling pathway.

Modulation of Inflammatory Responses

Inflammation is a complex biological response to harmful stimuli. frontiersin.org Chronic inflammation is implicated in a variety of diseases. Recent evidence suggests that malate can modulate inflammatory responses. L-malate has been identified as an anti-inflammatory metabolite. nih.gov One mechanism by which it exerts this effect is through the BiP-IRF2BP2 signaling pathway, which acts as a sensor of cytosolic pH in macrophages. nih.gov L-malate can inhibit the interaction between binding immunoglobulin protein (BiP) and interferon regulatory factor 2-binding protein 2 (IRF2BP2), protecting IRF2BP2 from degradation and thereby suppressing inflammatory responses. nih.gov Another study has shown that malic acid can alleviate inflammation by inhibiting the polarization of M1-type macrophages, which are pro-inflammatory, via the suppression of the NF-κB pathway. nih.gov

Heavy Metal Detoxification and Tolerance

Heavy metal contamination of the environment poses a significant threat to living organisms. nih.gov Plants, in particular, have developed sophisticated mechanisms to tolerate and detoxify heavy metals, and organic acids like malate play a crucial role in these processes. spbu.ru

Malate can chelate heavy metal ions, forming stable complexes that are less toxic to the cell. spbu.ru This chelation is a key strategy for heavy metal detoxification. For instance, in certain plant species, malate has been shown to bind with zinc and cadmium, facilitating their sequestration into the vacuole, a large membrane-bound organelle that serves as a storage compartment within the cell. nih.gov This compartmentalization prevents the heavy metals from interfering with essential metabolic processes in the cytoplasm. nih.gov

Furthermore, some plants can secrete malate from their roots into the surrounding soil (rhizosphere). oup.com This secreted malate can chelate toxic metal ions, such as aluminum, in the soil, reducing their bioavailability and uptake by the plant roots. oup.com This extracellular detoxification mechanism is a critical component of heavy metal tolerance in certain plant species. oup.com The ability of malate to form complexes with heavy metals underscores its importance in cellular and organismal defense against heavy metal toxicity. oup.comnih.gov

Interactive Data Tables

Table 1: Effect of this compound on LC3-II Expression in Cell Lines

Cell LineTreatmentObservationReference
HCT116 (Human Colon Carcinoma)This compoundDose-dependent increase in LC3-II expression Current time information in Manila, PH.
NCM460 (Normal Colon Epithelial)This compoundIncrease in both LC3-I and LC3-II levels Current time information in Manila, PH.

Table 2: Role of Malate in Heavy Metal Detoxification in Plants

Plant Species (Example)Heavy MetalMechanismReference
Arabidopsis halleriZinc (Zn)Binds with Zn for vacuolar sequestration nih.gov
Thlaspi caerulescensCadmium (Cd)Binds with Cd for vacuolar sequestration nih.gov
Triticum aestivum (Wheat)Aluminum (Al)Secreted from roots to chelate Al in the rhizosphere oup.com

Chelation of Metal Ions (e.g., Cadmium, Lead)

This compound, as a salt of malic acid, possesses significant chelating properties, enabling it to bind with toxic heavy metal ions. This action is attributed to the malate anion, which can form stable complexes with metal cations, effectively sequestering them. Research has demonstrated the efficacy of malic acid in interacting with and removing heavy metals like cadmium (Cd) and lead (Pb).

Studies using electrospray ionization mass spectrometry have characterized the interactions between cadmium(II) ions and malic acid in aqueous solutions. These investigations identified the formation of various complexes, indicating a direct binding mechanism. researchgate.net The primary species formed often involve complexes of cadmium cations with either neutral or singly deprotonated malic acid. researchgate.net

The practical application of this chelating ability has been explored in soil remediation. In studies on lead-contaminated soil, a combination of citric acid and malic acid used as a washing solution demonstrated high efficiency in metal removal. A mixture containing 0.3M malic acid and 0.3M citric acid (in a 1:4 volume ratio) was capable of removing up to 88.65% of lead from the soil. researchgate.net This process significantly reduced the bioavailability and leachability of the lead, converting the remaining metal into more stable forms and lowering its environmental risk. researchgate.net Malic acid's ability to form stable complexes with various heavy metals is a key factor in this process. polynt.com

Effectiveness of Malic Acid in Soil Remediation
Heavy Metal TargetChelating Agent CombinationAchieved Removal RateKey Outcome
Lead (Pb)Malic Acid (0.3M) and Citric Acid (0.3M)88.65%Reduced bioavailability and leachability of lead in soil. researchgate.net

Role in Plant Heavy Metal Stress Tolerance (e.g., Apple Trees)

Malate plays a crucial role in the mechanisms that allow plants to tolerate heavy metal stress. One of the primary strategies plants employ to detoxify heavy metals is the chelation of metal ions by organic acids, followed by their sequestration into vacuoles, away from sensitive metabolic processes. oup.commdpi.comnih.gov Malate is a central organic acid involved in this defense mechanism. nih.govnih.gov

Cell Cycle Regulation and Proliferation

Recent research has indicated that malic acid, the conjugate acid of malate, can exert regulatory effects on the cell cycle and proliferation. Studies focusing on human keratinocyte cell lines have demonstrated an anti-proliferative effect associated with malic acid treatment. nih.govnih.gov This effect is primarily achieved through the inhibition of cell cycle progression, preventing cells from advancing through the necessary phases for division. nih.gov

Inhibition of Cell Cycle Progression (G0/G1 Phase)

The anti-proliferative activity of malic acid is linked to its ability to arrest the cell cycle specifically at the G0/G1 phase. nih.gov The G1 phase is a critical period of growth and preparation for DNA synthesis (S phase). alliedacademies.org By halting progression at this checkpoint, malic acid prevents cells from entering the S phase, thereby inhibiting replication and division. Flow cytometry analysis of human keratinocytes treated with malic acid revealed a significant accumulation of cells in the G0/G1 phase, confirming this specific stage of cell cycle arrest. nih.govnih.gov

Effects on Human Keratinocyte Cells

The effects of malic acid have been studied in detail on the HaCaT cell line, an immortalized human keratinocyte line. Treatment with malic acid was found to induce cytotoxicity and apoptosis (programmed cell death). nih.govnih.gov

Key findings from this research include:

Morphological Changes: Exposure to malic acid induced observable changes in cell morphology consistent with apoptosis. researchgate.net

Reduced Cell Viability: The number of viable HaCaT cells decreased in a time-dependent manner following treatment. researchgate.net

Induction of Apoptosis: Malic acid treatment led to an increase in the sub-G1 cell population, which is indicative of apoptosis. This was further confirmed by DNA fragmentation assays. nih.govnih.gov

Mitochondrial Dysfunction: The study showed that malic acid increased the production of mitochondrial superoxide (B77818) and decreased the mitochondrial membrane potential, linking the apoptotic effect to mitochondria-dependent pathways. nih.gov

Summary of Malic Acid Effects on Human Keratinocytes (HaCaT Cells)
Endpoint MeasuredObserved Effect of Malic Acid TreatmentAssociated Cellular Process
Cell Cycle AnalysisIncreased cell population in G0/G1 phase. nih.govnih.govCell Cycle Arrest
Cell ViabilityTime-dependent decrease in viable cells. researchgate.netCytotoxicity
Sub-G1 PopulationIncrease in sub-G1 phase cells. nih.govApoptosis
Mitochondrial FunctionIncreased mitochondrial superoxide, decreased membrane potential. nih.govMitochondria-Dependent Apoptosis

Nephroprotective and Hepatoprotective Effects

This compound has demonstrated protective effects on the kidneys (nephroprotective) and liver (hepatoprotective), particularly in mitigating toxicity induced by certain therapeutic agents.

Mitigation of Cisplatin-Induced Toxicity

Cisplatin (B142131) is a potent chemotherapy drug whose use is often limited by its severe side effects, most notably nephrotoxicity (kidney damage) and, to a lesser extent, hepatotoxicity (liver damage). researchgate.net Research in animal models has shown that co-administration of this compound can significantly reduce the toxicity induced by cisplatin. nih.gov

The protective mechanism of this compound involves several key actions:

Complex Formation: It is believed that in the body, this compound reacts with cisplatin to form diamminoplatinum(II) malate (DPM). This new complex, DPM, exhibits a similar antitumor effect to cisplatin but with substantially lower nephrotoxicity. nih.gov

Reduced Platinum Accumulation: When this compound is administered with cisplatin, the accumulation of platinum in the kidneys after 24 hours is decreased by approximately 55% compared to when cisplatin is given alone. However, the platinum accumulation in tumor tissues remains unchanged, suggesting that the therapeutic efficacy is not compromised. nih.gov

Targeted Distribution: Studies using radiolabeled malic acid have shown that it is distributed at high concentrations in the liver and kidneys, the primary sites of cisplatin toxicity, but at low concentrations in tumors. This targeted distribution allows this compound to exert its protective effects where they are most needed without interfering with the drug's anti-cancer activity. nih.gov

Based on these findings, it is suggested that administered this compound is rapidly distributed and binds to about 40% of the cisplatin in the blood, converting it to the less toxic DPM complex, thereby reducing kidney damage. nih.gov

Understanding Malate Metabolism in Pathological Conditions

In experimental models of hemorrhagic shock (HS), a condition of reduced tissue perfusion, the administration of malate-containing solutions has been investigated for its potential therapeutic effects. researchgate.netmagtech.com.cn Research in rat models indicates that malate, as a component of fluid therapy, is rapidly metabolized even under traumatic conditions. researchgate.netmagtech.com.cn

Studies involving male Wistar rats subjected to severe hemorrhagic shock (mean arterial blood pressure dropped to 25-30 mmHg) have shown that resuscitation with a malate-based crystalloid solution can prolong the median survival time compared to standard Ringer-saline solutions. magtech.com.cn The half-life of infused malate under these conditions is estimated to be between 30 and 60 minutes, with only about 5% being renally excreted, suggesting rapid metabolism. researchgate.netmagtech.com.cn

Table 1: Effects of Malate-Containing Resuscitation Fluid in a Rat Model of Severe Hemorrhagic Shock

Parameter Control Group (Ringer's Solution) Malate Group (10 mM Malate Solution) Outcome
Renal Histopathology More pronounced shock-induced changes Reduced histopathological changes nih.gov
Renal Hemorrhages Present in proximal and distal tubules Reduced in proximal and distal tubules nih.gov
Endothelial Glycocalyx Damaged Significantly preserved in the proximal tubule nih.gov
Diuresis Lower Increased nih.gov
Creatinine & Urea Excretion Lower Enhanced nih.gov

Diabetic nephropathy is a major microvascular complication of diabetes mellitus, characterized by progressive loss of kidney function. frontiersin.org The kidney relies heavily on mitochondrial function and energy metabolism, with the tricarboxylic acid (TCA) cycle playing a central role. mdpi.com Alterations in TCA cycle intermediates, including malate, have been observed in the context of diabetic kidney disease, suggesting a disruption of normal metabolic pathways. mdpi.comnih.govoup.com

Research involving individuals with type 2 diabetes has identified associations between urinary levels of TCA cycle metabolites and the progression of chronic kidney disease (CKD). nih.govoup.com In these studies, participants who experienced a more rapid decline in kidney function had significantly higher levels of urinary malate at baseline compared to those with stable renal function. nih.govoup.com This finding suggests that dysregulated malate metabolism may be an indicator or be involved in the pathophysiology of kidney damage in diabetes. nih.govoup.com

Further metabolomic studies on animal models of diabetic nephropathy have also pointed to disturbances in the TCA cycle. For instance, in db/db mice, a model for type 2 diabetes, a decrease in malate levels was observed within the kidney tissue itself. mdpi.com This contrasts with the increased urinary excretion seen in human studies, potentially reflecting different stages of the disease or complexities in malate transport and metabolism within the kidney. The disruption of the TCA cycle is considered a key element in the metabolic disruption associated with diabetic nephropathy. magtech.com.cn

Table 2: Observed Changes in Malate Levels in Diabetic Nephropathy Contexts

Study Population/Model Sample Type Observed Change in Malate Reference
Humans with Type 2 Diabetes and progressive CKD Urine Significantly higher levels at baseline nih.govoup.com
db/db Mice (DN model) Kidney Tissue Decreased levels mdpi.com

Ruminant Nutrition and Fermentation Efficiency

This compound is utilized as a feed additive in ruminant nutrition to modulate rumen fermentation, aiming to improve efficiency and animal performance. mdpi.commdpi.com Its effects are primarily linked to its role as an intermediate in ruminal microbial metabolism, influencing the production of volatile fatty acids (VFAs) and the utilization of other metabolites like lactate (B86563). mdpi.comnih.gov

The inclusion of this compound in ruminant diets has been shown to increase the concentration of ruminal ammonia-nitrogen (NH3-N). mdpi.com Ammonia is a primary nitrogen source for the synthesis of microbial protein by rumen bacteria. mdpi.com An adequate supply of ruminal NH3-N is crucial for maximizing microbial growth and fermentation efficiency, particularly when feeding low-quality roughage. mdpi.com By elevating NH3-N levels, malate supplementation can support improved digestibility and nutrient utilization. mdpi.com In studies with dairy steers fed concentrates high in cassava chip, increasing levels of sodium DL-malate in the diet led to a linear increase in ruminal NH3-N concentrations. mdpi.com

One of the most significant roles of malate in the rumen is its ability to stimulate the growth and metabolic activity of Selenomonas ruminantium, a predominant ruminal bacterium. mdpi.comnih.gov This bacterium is a major utilizer of lactate in the rumen. nih.govnih.gov The accumulation of lactate, especially on high-grain diets, can lead to a drop in ruminal pH, a condition known as ruminal acidosis. mdpi.com

Malate stimulates lactate uptake and utilization by S. ruminantium, helping to prevent lactate accumulation and stabilize ruminal pH. mdpi.comnih.govnih.gov This stimulation appears to be inducible and is influenced by sodium concentrations commonly found in the rumen. nih.gov By promoting the conversion of lactate to other compounds, malate helps maintain a healthier rumen environment and may reduce the risk of metabolic disorders associated with acidosis. mdpi.com

Malate serves as a key intermediate in the metabolic pathways that lead to the production of propionate (B1217596) in some ruminal bacteria. mdpi.com Propionate is a major glucogenic VFA in ruminants, meaning it is a primary precursor for glucose synthesis in the liver and a critical energy source for the animal. youtube.com

Table 3: Summary of this compound Effects on Ruminant Fermentation

Parameter Effect of this compound Supplementation Mechanism/Significance References
Ruminal NH3-N Increase Provides nitrogen for microbial protein synthesis, improving digestibility. mdpi.com
Lactate Utilization Stimulation Promotes growth of Selenomonas ruminantium, which converts lactate, helping to stabilize ruminal pH and prevent acidosis. mdpi.comnih.govnih.govnih.gov
Propionate Production Increase Acts as a precursor for propionate, a key energy source for the ruminant. mdpi.commdpi.comnih.gov
Acetate:Propionate Ratio Decrease Shifts VFA profile towards a more energetically efficient state. mdpi.comnih.gov

Effects on Milk Production in Dairy Cows

This compound, as a salt of malic acid, has been investigated for its potential to enhance milk yield and feed efficiency in dairy cows. Research suggests that its effects can vary depending on the parity of the cows (whether they are first-time mothers or have had multiple calves).

Multiparous cows receiving the malate salt supplement showed a greater milk yield than the control group after the second week of the study. oup.comresearchgate.net Furthermore, these multiparous cows demonstrated improved feed efficiency, measured as kilograms of milk produced per kilogram of dry matter intake, during the second and third weeks of the research compared to the control group. oup.comresearchgate.net In contrast, no significant differences in milk yield were observed among primiparous (first-calf) cows receiving the different treatments. researchgate.net

These findings suggest that supplementation with sodium and calcium salts of malic acid has the potential to improve milk yield and feed efficiency in mid-lactation multiparous cows. oup.comresearchgate.net The underlying mechanism is thought to be related to malic acid's role in the succinate-propionate pathway in the rumen, which can stimulate the growth of beneficial bacteria like Selenomonas ruminantium and increase the production of propionate, a key precursor for glucose synthesis in the liver and ultimately milk production. dellait.comdellait.com

Table 1: Effects of a Sodium and Calcium Malate Supplement on Multiparous Dairy Cow Performance

Parameter Control Group (CTRL) Malate Salt Group (RUM) Malic Acid Group (MAL)
Average Milk Yield (kg/d) 30.4 ± 1.20 32.5 ± 1.20 31.1 ± 1.20
Average Feed Efficiency (kg/kg) 1.40 ± 0.84 1.42 ± 0.84 1.46 ± 0.84
Milk Yield Interaction Lower than RUM and MAL after week 2 Higher than CTRL and MAL after week 2 Higher than CTRL between weeks 2 and 6
Feed Efficiency Interaction Lower than RUM in weeks 2 and 3 Higher than CTRL in weeks 2 and 3 Not specified

Data derived from a study on mid-lactation dairy cows. oup.com

Poly(β-L-malic acid) (PMA) Production and Malate Biosynthesis in Microbes

Poly(β-L-malic acid) (PMA) is a naturally occurring biopolyester with properties that make it attractive for applications in drug delivery and biomaterials, such as being biodegradable, water-soluble, and biocompatible. nih.gov This polymer is synthesized by various microorganisms, with the yeast-like fungus Aureobasidium pullulans and related species being among the most effective producers. nih.govresearchgate.net PMA is formed through the polymerization of L-malate units, specifically through ester bonds between the hydroxyl and β-carboxyl groups of L-malic acid. nih.gov

The biosynthesis of L-malate, the monomer precursor for PMA, is a critical aspect of PMA production in microbes. L-malic acid is an intermediate metabolite in central metabolic pathways. nih.gov There are three primary metabolic routes for malic acid production in these microorganisms: the reductive pathway in the cytoplasm, and the oxidative pathway, which includes the tricarboxylic acid (TCA) cycle and the glyoxylate (B1226380) shunt, both occurring within the mitochondrial matrix. nih.gov

Research into the malate biosynthesis pathway in Aureobasidium melanogenum has provided insights into the relative importance of these pathways for PMA production. researchgate.net Studies using metabolic inhibitors have shown that inhibiting certain enzymes in the TCA cycle can paradoxically stimulate PMA production. For instance, the addition of maleic acid (a fumarase inhibitor) and sodium malonate (a succinate (B1194679) dehydrogenase inhibitor) led to increased PMA output. researchgate.net Conversely, the addition of succinic acid and fumaric acid, which are intermediates in the TCA cycle, inhibited the production of PMA. researchgate.net

Analytical Methodologies for Sodium Malate Research

Enzyme Activity Assays (e.g., Luciferase Assays for ATP)

Enzyme activity assays are crucial for understanding the dynamics of metabolic pathways involving malate (B86768). Malate dehydrogenase (MDH, EC 1.1.1.37) is a key enzyme that reversibly catalyzes the oxidation of L-malate to oxaloacetate, with the concomitant reduction of NAD⁺ to NADH. 3hbiomedical.comassaygenie.comnih.gov This reaction is central to the tricarboxylic acid (TCA) cycle and gluconeogenesis. 3hbiomedical.com

Spectrophotometric methods are commonly used to measure MDH activity by monitoring the increase in NADH absorbance at 340 nm. nih.govnih.gov For instance, a standard assay might involve adding oxaloacetate and NADH to a buffered solution containing the enzyme, then measuring the absorbance change over time. nih.gov The rate of NADH formation is proportional to the enzyme activity. biocompare.com Kinetic parameters such as Vmax and Km can be determined from these assays, providing insights into the enzyme's catalytic efficiency and substrate affinity. nih.govnih.gov

Colorimetric MDH assay kits are also available, which are based on the reduction of a tetrazolium salt (such as MTT) in an NADH-coupled enzymatic reaction. assaygenie.comarigobio.com The resulting colored product has a maximum absorbance typically around 440-565 nm, and its intensity is proportional to the MDH activity in the sample. 3hbiomedical.comassaygenie.comarigobio.com These kits offer a simple and sensitive procedure for measuring MDH activity in various sample types, including tissues, cell cultures, and isolated mitochondria. arigobio.comsigmaaldrich.com

While the primary focus for malate metabolism enzymes is often MDH, other enzyme activity assays are relevant in broader metabolic studies where malate plays a role. Luciferase assays, for example, are frequently used to quantify ATP levels, which are intrinsically linked to metabolic activity, including pathways involving malate. nih.govbiologists.com The Malate-Glo™ Assay is a bioluminescent assay specifically designed for the rapid, selective, and sensitive detection of L-malate itself in biological samples. promega.compromega.com This assay couples malate oxidation and NADH production with a bioluminescent NADH detection system, where the light produced is proportional to the amount of malate. promega.com This allows for the detection of subtle changes in mitochondrial metabolism and the TCA cycle. promega.com

Sample preparation for enzyme activity assays often involves homogenizing tissues or lysing cells, followed by centrifugation to collect the supernatant containing soluble enzymes. 3hbiomedical.comsigmaaldrich.com For some assays, such as those for MDH, removing small molecules after homogenization using methods like ammonium (B1175870) sulfate (B86663) precipitation may be suggested. sigmaaldrich.com

Table 1. Example Parameters for Malate Dehydrogenase Activity Assay

ParameterValue/ConditionSource
Detection MethodSpectrophotometric (A340 nm) nih.gov
Substrate (OAA)0.19 - 3.00 mM nih.gov
Cofactor (NADH)0.32 mM nih.gov
BufferPhosphate buffered saline (PBS, pH 7.4) or HEPES nih.govmdpi.com
Temperature40°C or 37°C nih.govsigmaaldrich.com
Detection MethodColorimetric (A440-565 nm) 3hbiomedical.comassaygenie.comarigobio.com
Substrate (Malate)6 mM (for NAD-ME) nih.gov
Cofactor (NAD⁺)1 mM (for NAD-ME) nih.gov

Computational Chemistry and Modeling

Computational chemistry and modeling approaches are increasingly vital in malate research, providing insights into metabolic fluxes, transporter mechanisms, and enzyme kinetics that are difficult to obtain through experimental methods alone. acs.orguit.no These fields involve the application of computational methods to study molecular structure, physicochemical properties, and simulate chemical events. kallipos.gramazon.com

Metabolic Models for Flux Estimates

Metabolic models are powerful tools for analyzing and quantifying intracellular metabolic fluxes, which represent the rates of reactions within a metabolic network. mdpi.comnih.gov These models integrate experimental data, such as isotopic labeling patterns from 13C-tracing experiments and extracellular uptake/secretion rates, with a defined metabolic network structure. mdpi.comd-nb.infobiorxiv.org

13C-Metabolic Flux Analysis (13C-MFA) is a state-of-the-art technique that uses stable 13C isotopes to trace the movement of carbon through metabolic pathways. mdpi.comd-nb.info By measuring the isotopic enrichment of key metabolites using techniques like GC-MS or LC-MS, computational algorithms can estimate the fluxes through the network. mdpi.comd-nb.infonih.govnih.gov These models can range from small- to medium-sized networks focusing on central metabolism (including the TCA cycle where malate is an intermediate) to genome-scale models encompassing a vast number of reactions. nih.govoup.com

Metabolic models can help to identify metabolic shifts, assess the impact of genetic perturbations, and pinpoint bottleneck pathways in various biological systems, including cancer cells and microorganisms. mdpi.comd-nb.infonih.gov For example, 13C-MFA has been used to study the TCA cycle and associated pathways, revealing insights into malate metabolism and its contribution to cellular energy production. d-nb.infonih.gov

Computational models can also be used to estimate phenotype-specific metabolic fluxes based on gene expression data, providing a way to infer metabolic states from transcriptomic information. nih.govfrontiersin.org These models assume a steady-state condition where influx and outflux for each metabolite are balanced, and they use optimization algorithms to find a feasible flux distribution that best fits the experimental data. nih.govnih.govfrontiersin.org

Computational Models of Electrogenic Malate/Lactate (B86563) Antiport

Computational models are also employed to understand the mechanisms of membrane transport proteins, including those involved in the transport of malate and lactate. Electrogenic transport refers to the movement of charged species across a membrane, which generates an electrical potential difference. psu.edu

Studies on malate/lactate antiport systems, particularly in bacteria like Lactococcus lactis, have shown that this exchange can be electrogenic and contribute to the generation of a proton motive force, which can be used for ATP synthesis. acs.orgresearchgate.netnih.govnih.gov Computational models can simulate the dynamics of these transporters, helping to elucidate the coupling between substrate binding, translocation, and the resulting charge movement across the membrane. nii.ac.jp

These models can incorporate factors such as the electrical potential and pH gradients across the membrane to understand their influence on transport direction and efficiency. psu.edunih.gov By simulating the molecular interactions within the transporter protein and its environment, researchers can gain detailed insights into the transport mechanism and the energy coupling involved. nii.ac.jp

Simulation of Enzyme Reaction Mechanisms (e.g., Malate Dehydrogenase)

Computational methods, particularly molecular mechanics and quantum mechanics approaches, are used to simulate the reaction mechanisms of enzymes like malate dehydrogenase at an atomic level. uit.nokallipos.gracs.orgnih.gov These simulations can provide detailed information about the energy landscape of the reaction, transition states, and the roles of specific amino acid residues in catalysis. nih.govacs.orgnih.gov

Hybrid numerical methods that combine molecular mechanics for the protein and solvent with quantum mechanical treatment for the reactive site are often employed to simulate enzyme-catalyzed reactions. acs.orgnih.gov This allows for the calculation of energy barriers for different steps in the reaction mechanism, such as proton and hydride transfers in the case of MDH. nih.govacs.orgnih.gov

Simulations of MDH have revealed a proposed mechanism involving sequential proton and hydride transfers during the conversion of malate to oxaloacetate. acs.orgnih.gov These studies can identify key residues in the enzyme's active site that are crucial for stabilizing transition states and facilitating the reaction. acs.orgnih.gov Computational simulations thus complement experimental enzyme kinetics studies by providing a molecular-level understanding of the catalytic process. uit.no

Table 2. Computational Approaches in Malate Research

Computational ApproachApplication in Malate Research
Metabolic Flux Analysis (MFA)Quantifying fluxes through malate-involved pathways (e.g., TCA cycle, gluconeogenesis). mdpi.comd-nb.info
Computational Modeling of TransportersSimulating electrogenic malate/lactate antiport and malate uptake mechanisms. acs.orgnih.gov
Enzyme Reaction Mechanism SimulationInvestigating the catalytic mechanism of malate dehydrogenase at the molecular level. acs.orgnih.gov
Constraint-Based Metabolic ModelingEstimating phenotype-specific fluxes based on omics data. nih.govfrontiersin.org

Emerging Research Areas and Future Directions

Novel Applications in Bio-based and Eco-friendly Products

Research is exploring the use of sodium malate (B86768) and malate-based compounds in the development of bio-based and eco-friendly products chemtradeasia.sgdatainsightsmarket.comacs.org. The biodegradability of sodium malate supports the chemical industry's move towards sustainable practices and reducing environmental impact chemtradeasia.sg. Malate-based biodegradable scaffolds are being investigated for applications such as accelerating wound healing by activating cellular energetic metabolism researchgate.net. Additionally, low-temperature green synthesis methods are being developed to create poly(malate-co-lactate) gels from polylactate plastic waste, showcasing a potential for upcycling waste materials into high-value biomedical materials acs.org. These gels have potential as drug delivery vessels due to their ability to carry molecular cargo, being immuno-negative and biodegradable in human plasma, and potentially passing the blood-brain barrier acs.org.

Sustainable Production Methods (Green Chemistry)

A significant area of focus is the development of more efficient and sustainable production methods for this compound, including bio-based synthesis pathways and green chemistry approaches chemtradeasia.sgdatainsightsmarket.comnih.govresearchgate.net. Microbial production of L-malic acid, the precursor to this compound, is being explored as an eco-friendly and cost-effective alternative to chemical synthesis, which often raises environmental concerns due to CO2 emissions researchgate.net. Microbial production also offers the advantage of synthesizing the pure L-form of malic acid researchgate.net. Research into utilizing renewable resources and minimizing waste generation is a key characteristic of innovation in this compound production datainsightsmarket.com. Green chemistry principles are being applied to develop environmentally friendly chemical synthesis processes nih.gov.

Exploration of New Therapeutic Avenues

This compound is gaining attention in the pharmaceutical industry due to its properties as a buffering agent, stabilizer, and excipient in drug formulations datainsightsmarket.commarketresearchintellect.com. Its ability to enhance drug solubility and stability and support the bioavailability of active pharmaceutical ingredients makes it valuable in developing new therapeutic agents marketresearchintellect.com. Research suggests a potential protective effect of this compound against cisplatin-induced toxicity, particularly nephrotoxicity and hepatotoxicity, in mice, indicating its potential as a useful agent for reducing the toxicity of certain drugs ncats.io. Malate-based biodegradable scaffolds are also being investigated for their potential in wound healing applications by influencing cellular metabolism researchgate.net. The formation of specific salts of active pharmaceutical ingredients, including malate salts, is a strategy used to achieve desirable formulation properties and address physicochemical and biological concerns such as stability and toxicity researchgate.net.

Advanced Computational and Systems Biology Approaches for Biosynthesis Optimization

Computational and systems biology approaches are being utilized to optimize the biosynthesis of compounds, including those related to malate uni-tuebingen.deamss.ac.cnnih.govyennamalli-lab.in. These approaches involve constructing networks for complex biomolecular systems and using computational methods for network and systems medicine amss.ac.cnuni-hamburg.de. Genome-scale metabolic models (GEMs) are being generated to identify metabolic reactions and biosynthetic genes in microorganisms and plants, which is important for strain development using metabolic engineering and synthetic biology tools nih.gov. Omics technologies, such as genomics, transcriptomics, and mass spectrometry, are used in systems biology research to elucidate the molecular mechanisms underlying cellular functions and interactions, aiding in the discovery of bioactive compounds and biosynthetic pathways nih.gov. Computational modeling and omics integration are also being applied in strain optimization for the production of compounds yennamalli-lab.in.

In-depth Molecular Mechanism Elucidation

Research continues to focus on elucidating the molecular mechanisms involving malate and related transporters researchgate.netbiorxiv.orgresearchgate.netnih.govnih.gov. Studies investigate the transport mechanisms of dicarboxylate substrates, such as malate, across cell membranes, including the role of sodium ions in stabilizing substrate binding pockets in transporters biorxiv.org. The stereospecificity of enzymes like malate dehydrogenase and their interaction with malate are being studied to understand the chemical mechanisms of enzymatic reactions researchgate.netnih.gov. Investigations into the electrophysiological properties of malate efflux transporters contribute to understanding how malate is transported across cell membranes researchgate.net. Understanding these molecular mechanisms is crucial for various applications, including optimizing biosynthesis and exploring therapeutic avenues.

Investigation of Ferroelectric Properties of Malate Salts

There is research interest in the ferroelectric properties of malate salts, drawing parallels with other dicarboxylate salts like tartrates tandfonline.comresearchgate.netresearchgate.netnih.govieee-uffc.org. Rochelle salt, a tartrate salt, is known for its ferroelectric properties, which has spurred investigation into analogous malate salts tandfonline.comresearchgate.netieee-uffc.org. A new inorganic malate salt of sodium with L-malic acid has been synthesized, and preliminary thermal and dielectric measurements have indicated the existence of reversible phase transitions, suggesting potential ferroelectric behavior tandfonline.comresearchgate.net. Studies on metal coordination complexes of malates, alongside oxalates, tartrates, and malonates, show that these crystals can exhibit properties like ferroelectricity and piezoelectricity researchgate.net.

Q & A

Q. What are the standard analytical methods for characterizing sodium malate purity and structural integrity in synthetic samples?

To ensure reproducibility, researchers should employ a combination of spectroscopic and chromatographic techniques:

  • High-Performance Liquid Chromatography (HPLC) with UV detection quantifies malate ion concentration and detects impurities .
  • Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., 1^1H and 13^13C) confirms molecular structure and stereochemical configuration .
  • Titrimetric methods using standardized acid/base solutions validate stoichiometric ratios of sodium and malate ions .
  • Thermogravimetric Analysis (TGA) assesses hygroscopicity and thermal stability, critical for storage protocols .

Q. How can this compound’s role in biological buffer systems be experimentally validated?

Design pH titration experiments with this compound in aqueous solutions under varying ionic strengths. Use:

  • Potentiometric titrations to measure buffering capacity (pKa values) against physiological pH ranges (3.0–7.4) .
  • Isothermal Titration Calorimetry (ITC) to quantify enthalpy changes during protonation/deprotonation .
  • Comparative studies with other carboxylates (e.g., citrate, tartrate) to evaluate malate’s unique buffering efficiency in enzymatic assays .

Q. What protocols ensure reproducible synthesis of this compound from malic acid?

  • Neutralization reaction : React L-malic acid with sodium hydroxide (1:2 molar ratio) under controlled temperature (25–40°C) to avoid racemization .
  • Crystallization : Use ethanol-water solvent systems (70:30 v/v) for recrystallization; monitor crystal morphology via polarized light microscopy .
  • Purity validation : Cross-check with elemental analysis (Na+^+ content via ICP-OES) and FTIR for carboxylate group identification .

Advanced Research Questions

Q. How can metabolic flux analysis (MFA) resolve contradictions in this compound’s role in cellular energy metabolism?

Conflicting data on malate’s contribution to ATP synthesis (e.g., in Lactococcus lactis) require:

  • 13^{13}C Isotopic Labeling : Track malate uptake and lactate efflux using U-13^{13}C this compound in chemostat cultures .
  • Compartmentalized Flux Modeling : Integrate extracellular metabolomics data with intracellular ATP/ADP ratios to distinguish substrate-level phosphorylation from proton motive force-driven synthesis .
  • Knockout Strains : Validate hypotheses using mutants deficient in malate transporters (e.g., maeP) to isolate malate/lactate antiport mechanisms .

Q. What experimental designs address discrepancies in this compound’s osmotic effects in plant cell cultures?

To reconcile conflicting reports on osmoregulatory roles:

  • Controlled Stress Conditions : Apply this compound under drought or salinity stress while monitoring vacuolar malate concentrations via non-invasive 31^31P NMR .
  • Ion-Specific Electrodes : Differentiate Na+^+ and malate2^{2-} contributions to osmotic potential using ion-selective microelectrodes .
  • Transcriptomic Profiling : Correlate malate treatment with expression of tonoplast transporters (e.g., ALMT) to clarify signaling vs. osmotic functions .

Q. How can researchers optimize this compound as a co-solvent in biocatalytic reactions without inhibiting enzyme activity?

  • Kinetic Assays : Measure Michaelis-Menten parameters (Vmax_{max}, Km_m) of lipases/esterases in malate-containing buffers to identify inhibition thresholds .
  • Molecular Dynamics Simulations : Model malate-enzyme interactions to predict competitive binding at active sites .
  • Ternary Phase Diagrams : Map solubility limits of hydrophobic substrates (e.g., triglycerides) in malate-based solvent systems to balance reaction efficiency and enzyme stability .

Methodological Challenges

Q. What strategies validate this compound’s safety in cell culture studies while avoiding cytotoxicity artifacts?

  • Dose-Response Curves : Use resazurin assays to establish non-toxic thresholds (typically <50 mM for mammalian cells) .
  • Ionic Strength Controls : Substitute this compound with equimolar NaCl to isolate osmotic vs. specific ion effects .
  • Metabolomic Profiling : Compare intracellular malate, fumarate, and ATP levels to detect metabolic bottlenecks .

Q. How should conflicting data on this compound’s chelation properties with transition metals be resolved?

  • Speciation Studies : Employ UV-Vis spectrophotometry with varying pH (2.0–6.0) and metal:malate ratios to identify dominant complexes (e.g., Fe3+^{3+}-malate vs. Fe2+^{2+}-malate) .
  • X-ray Absorption Spectroscopy (XAS) : Resolve coordination geometry and binding constants in solution .
  • Competitive Ligand Experiments : Compare malate’s affinity with EDTA or citrate using Job’s method of continuous variations .

Data Reporting Standards

  • Reproducibility : Follow guidelines from Beilstein Journal of Organic Chemistry for detailed experimental protocols, including raw NMR/TGA datasets in supplementary materials .
  • Conflict Disclosure : Explicitly state limitations (e.g., batch-to-batch malate purity variations) in methods sections .
  • Ethical Compliance : For human studies involving sodium intake, adhere to IOM protocols for sodium quantification and hypertensive risk stratification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.